
Coenzyme Q7
Overview
Description
Coenzyme Q7, also known as CoQ7, is a membrane-bound hydroxylase involved in ubiquinone biosynthesis . It is a remarkably hydrophobic, redox-active lipid that empowers diverse cellular processes .
Synthesis Analysis
In animals, the biosynthesis of coenzyme Q is attributed to ten different proteins, with COQ3, COQ4, COQ5, COQ6, COQ7, and COQ9 forming the iconic COQ metabolon . The polyisoprene moiety is first constructed by the heterodimeric PDSS1–PDSS2 prenyldiphosphate synthase and then ligated to the C3 position of benzoic acid by COQ2 .Molecular Structure Analysis
This compound is synthesized in the mitochondria at the interface between the inner mitochondrial membrane and the matrix. It comprises two juxtaposing ends: a highly hydrophobic poly-isoprenoid tail that anchors the antioxidant within phospholipid bilayers and a fully substituted aromatic head group responsible for its redox properties .Chemical Reactions Analysis
This compound serves as a conduit for electrons from myriad pathways to enter the electron transport chain (ETC), acts as a cofactor for biosynthetic and catabolic reactions, and detoxifies damaging lipid species .Physical And Chemical Properties Analysis
This compound is considered one of the most hydrophobic molecules known in nature . Its ubiquitous presence in cellular membranes suggests that more roles for CoQ7 are yet to be discovered .Scientific Research Applications
Mitochondrial Function and Aging
Coenzyme Q (CoQ), including Coenzyme Q7, is crucial for mitochondrial electron transport and functions as an antioxidant in plasma membranes and lipoproteins. Research suggests that CoQ supplementation can alleviate aging symptoms and possibly retard the onset of chronic diseases by positively affecting mitochondrial deficiency syndrome and improving bioenergetics. The antioxidant effect of CoQ10 is shown to alleviate cardiovascular diseases and inflammation, indicating a broader application in age-related conditions (Hernández-Camacho et al., 2018).
Cardiovascular Health
The role of Coenzyme Q10, a close relative of this compound, in cardiovascular health has been extensively studied. CoQ10 has shown promise in improving endothelial function, a key factor in cardiovascular health. A meta-analysis indicated significant improvement in endothelial function with CoQ10 supplementation, supporting its potential use for patients with endothelial dysfunction (Gao et al., 2012). Moreover, CoQ10's positive effects on systolic function in patients with chronic heart failure have been documented, indicating its potential as an adjunctive treatment for this condition (Sander et al., 2006).
Inflammation and Metabolic Diseases
Inflammation is a contributing factor to various metabolic diseases, and clinical evidence suggests that CoQ10 can affect inflammatory markers. A systematic review and meta-analysis found that CoQ10 supplementation could improve certain inflammatory markers, highlighting its potential role in managing chronic inflammation and related metabolic disorders (Zhai et al., 2017).
Innovative Delivery Systems
The effectiveness of this compound and related compounds can be hindered by their high molecular weight and low aqueous solubility. Novel drug delivery systems, such as liposomes, nanoparticles, and micelles, have been explored to overcome these limitations, enhancing the therapeutic value of these compounds. These innovative approaches aim to promote better absorption and effectiveness of CoQ10 in the body, paving the way for its broader use in medical therapy (Kumar et al., 2016).
Safety and Hazards
Future Directions
Recent studies have identified a role for plasma membrane CoQ7 in combating ferroptosis . These findings have reinvigorated efforts to understand how CoQ7 is transported throughout the cell . The CoQ7 biosynthetic pathway remains incompletely characterized, with multiple enzymatic and transport steps lacking associated proteins . Discovery efforts have met challenges including enzyme redundancy, essentiality, and hydrophobic barriers associated with synthesizing CoQ7 .
Mechanism of Action
Ubiquinone 7, also known as Coenzyme Q7 or CoQ7, is a naturally occurring biochemical cofactor and an antioxidant . It plays a crucial role in various biological processes and has been the subject of extensive research due to its potential therapeutic applications.
Target of Action
Ubiquinone 7 primarily targets the mitochondrial electron transport chain (ETC) . It acts as a mobile component within this chain, facilitating the transfer of electrons and protons . This process is essential for the production of adenosine triphosphate (ATP), the primary energy source of cells .
Mode of Action
Ubiquinone 7 interacts with its targets through a process known as oxidative phosphorylation . It accepts and donates electrons, undergoing a reversible redox cycling between three states: fully oxidized (ubiquinone), partially reduced (ubisemiquinone), and fully reduced (ubiquinol) . This redox-active property forms the basis of its function as an electron carrier in the mitochondrial respiratory chain .
Biochemical Pathways
Ubiquinone 7 is involved in the mitochondrial oxidative phosphorylation pathway . It aids in the production of ATP, which is involved in energy transfer within cells . Additionally, ubiquinone 7 is synthesized in all cell types, and its biosynthesis involves multiple steps, most of which are common to bacteria and eukaryotes .
Pharmacokinetics
Ubiquinone 7 exhibits unique pharmacokinetic properties. It is a lipophilic molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties . Upon intravenous administration, ubiquinone 7 shows different total clearances, implying that it can be equally effective in replenishing the CoQ10 tissue content in individual organs .
Result of Action
The action of ubiquinone 7 at the molecular and cellular level results in the generation of ATP, the primary energy source of cells . It also acts as a potent antioxidant, protecting cells from oxidative damage . Moreover, it plays a role in various processes, cell types, and subcellular locations .
Action Environment
The action of ubiquinone 7 can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature and oxygen levels . Despite its instability, the cocrystal of ubiquinol with vitamin B3 nicotinamide showed improved stability, dissolution properties, and higher bioavailability .
Biochemical Analysis
Biochemical Properties
Ubiquinone 7 is involved in mitochondrial oxidative phosphorylation, aiding in the production of adenosine triphosphate (ATP), which is involved in energy transfer within cells . It interacts with various enzymes, proteins, and other biomolecules, serving as an electron carrier in oxidative phosphorylation and photosynthesis . The quinoid nucleus of Ubiquinone 7 is derived from the shikimate pathway .
Cellular Effects
Ubiquinone 7 has significant effects on various types of cells and cellular processes. It influences cell function by playing a role in cell signaling pathways, gene expression, and cellular metabolism . For instance, it helps neutralize harmful free radicals and protects cells from oxidative damage . Moreover, Ubiquinone 7 is found in all cell membranes, efficiently protecting not only membrane phospholipids from peroxidation but also mitochondrial DNA and membrane proteins from free-radical-induced oxidative damage .
Molecular Mechanism
At the molecular level, Ubiquinone 7 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as an electron carrier in the mitochondrial respiratory chain, where it acts as a pro-oxidant in its ubisemiquinone state . Despite this, Ubiquinone 7 is also believed to be a membrane antioxidant .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ubiquinone 7 change over time. It undergoes reversible redox cycling between three states: fully oxidized (Ubiquinone), partially reduced (ubisemiquinone), and fully reduced (Ubiquinol) . This redox cycling is the basis of its function as an electron carrier in the mitochondrial respiratory chain .
Dosage Effects in Animal Models
The effects of Ubiquinone 7 vary with different dosages in animal models. For instance, Ubiquinol supplementation dose-dependently after 28 days reduced serum lactate and creatin kinase levels induced by forelimb grip strength and exhaustive swimming tests in rats .
Metabolic Pathways
Ubiquinone 7 is involved in several metabolic pathways. It plays a role in the ubiquinone biosynthesis pathway, where it participates in the transfer of electrons from NADH to the respiratory chain . The immediate electron acceptor for the enzyme is believed to be Ubiquinone .
Transport and Distribution
Ubiquinone 7 is transported and distributed within cells and tissues. It is a mobile component of the mitochondrial electron transport chain, where it acts as a pro-oxidant in its ubisemiquinone state . Despite this, Ubiquinone 7 is also believed to be a membrane antioxidant .
Subcellular Localization
Ubiquinone 7 is localized in the mitochondria . It plays a central role in mitochondrial energy generation and the production of reactive oxygen species . The function of Ubiquinone 7 in other endomembranes is not discussed due to space constraints .
properties
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H66O4/c1-32(2)18-12-19-33(3)20-13-21-34(4)22-14-23-35(5)24-15-25-36(6)26-16-27-37(7)28-17-29-38(8)30-31-40-39(9)41(45)43(47-10)44(48-11)42(40)46/h18,20,22,24,26,28,30H,12-17,19,21,23,25,27,29,31H2,1-11H3/b33-20+,34-22+,35-24+,36-26+,37-28+,38-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBESHHFMIFSNRV-RJYQSXAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H66O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318261 | |
| Record name | Coenzyme Q7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303-95-7, 25222-34-8 | |
| Record name | Coenzyme Q7 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubiquinone 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubiquinone 7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Coenzyme Q7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COENZYME Q7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRK47DEG6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Coenzyme Q7 is a key component of the electron transport chain located in the inner mitochondrial membrane. It acts as an electron carrier, accepting electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) and transferring them to Complex III (cytochrome bc1 complex) [, ]. This electron transfer process is coupled with the pumping of protons across the inner mitochondrial membrane, establishing an electrochemical gradient that drives ATP synthesis.
A: this compound is a lipid-soluble molecule consisting of a quinone ring structure attached to a polyisoprenoid side chain composed of seven isoprene units. Its molecular formula is C49H74O4 and its molecular weight is 727.1 g/mol []. Spectroscopic data, such as UV-Vis absorbance and NMR, can be used to characterize its structure and purity.
A: While CoQ7 is primarily known for its role in mitochondrial electron transport, it also exhibits antioxidant properties. It can scavenge free radicals and protect cells from oxidative damage. This antioxidant activity contributes to its potential therapeutic effects in various diseases [, ].
A: Research suggests that the length of the isoprenoid side chain in Coenzyme Q molecules influences their activity. For instance, CoQ10, with a side chain of ten isoprene units, is the predominant form in humans. While CoQ7 demonstrates significant activity in some systems, its efficacy can be lower compared to CoQ10 in certain enzymatic reactions [, ]. Modifications to the quinone head group could also impact its redox potential and interaction with binding partners.
ANone: CoQ7 is a lipophilic molecule, making its formulation and delivery challenging. Research focuses on developing stable formulations that enhance its solubility and bioavailability. Techniques may include encapsulation in liposomes, nanoparticles, or the use of specific excipients to improve its absorption and delivery to target tissues.
A: The pharmacokinetic profile of CoQ7, including its absorption, distribution, metabolism, and excretion (ADME), has been studied in animal models. After oral administration, CoQ7 is absorbed from the gut and incorporated into lipoproteins for transport throughout the body. It is primarily metabolized in the liver and excreted in bile [].
A: Numerous studies have explored the effects of CoQ7 in cell-based assays and animal models. For example, researchers have investigated its impact on mitochondrial function, oxidative stress, and inflammatory pathways in various cell lines. Animal studies have demonstrated its potential benefits in models of diabetes [], cardiovascular disease [], and muscular dystrophy [].
A: Biomarkers for assessing Coenzyme Q10 status, such as plasma or tissue levels, have been explored as potential indicators of mitochondrial function and oxidative stress in various diseases. Research is ongoing to identify specific biomarkers that can predict CoQ10 deficiency or monitor response to CoQ10 supplementation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




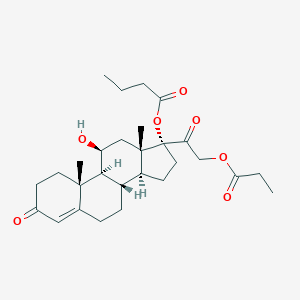
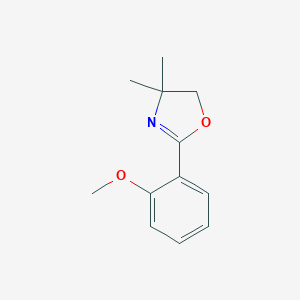
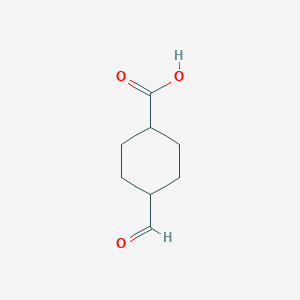
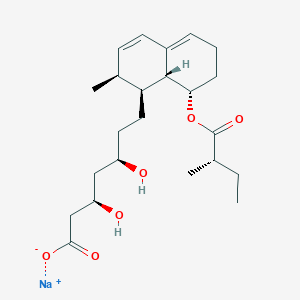

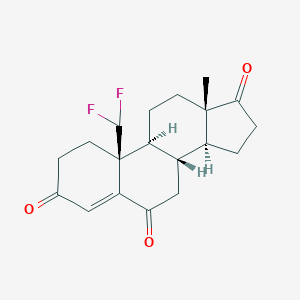
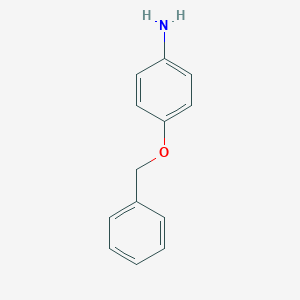

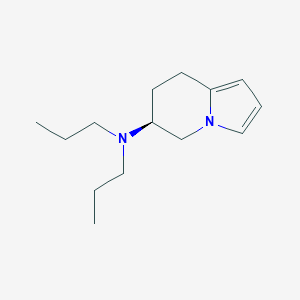
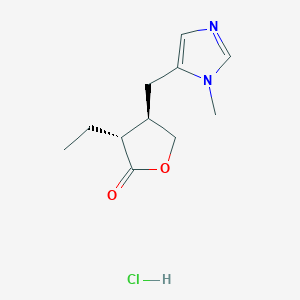

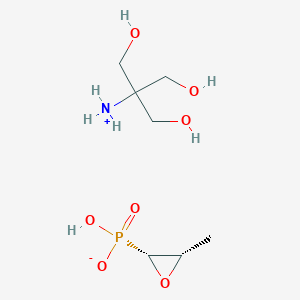
![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)